3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride 3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 306937-30-4
VCID: VC2429099
InChI: InChI=1S/C7H5Cl2FO2S/c1-4-6(8)2-5(10)3-7(4)13(9,11)12/h2-3H,1H3
SMILES: CC1=C(C=C(C=C1Cl)F)S(=O)(=O)Cl
Molecular Formula: C7H5Cl2FO2S
Molecular Weight: 243.08 g/mol

3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride

CAS No.: 306937-30-4

Cat. No.: VC2429099

Molecular Formula: C7H5Cl2FO2S

Molecular Weight: 243.08 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride - 306937-30-4

Specification

CAS No. 306937-30-4
Molecular Formula C7H5Cl2FO2S
Molecular Weight 243.08 g/mol
IUPAC Name 3-chloro-5-fluoro-2-methylbenzenesulfonyl chloride
Standard InChI InChI=1S/C7H5Cl2FO2S/c1-4-6(8)2-5(10)3-7(4)13(9,11)12/h2-3H,1H3
Standard InChI Key DPLPKJZEWFVGQM-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1Cl)F)S(=O)(=O)Cl
Canonical SMILES CC1=C(C=C(C=C1Cl)F)S(=O)(=O)Cl

Introduction

Chemical Structure and Properties

Chemical Identifiers

The compound is uniquely identified through various chemical identifiers as detailed in Table 1.

Table 1: Chemical Identifiers of 3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride

IdentifierValue
CAS Number306937-30-4
Molecular FormulaC7H5Cl2FO2S
Molecular Weight243.08 g/mol
IUPAC Name3-chloro-5-fluoro-2-methylbenzenesulfonyl chloride
Standard InChIInChI=1S/C7H5Cl2FO2S/c1-4-6(8)2-5(10)3-7(4)13(9,11)12/h2-3H,1H3
Standard InChIKeyDPLPKJZEWFVGQM-UHFFFAOYSA-N
SMILESCC1=C(C=C(C=C1Cl)F)S(=O)(=O)Cl

Physical Properties

Understanding the physical properties of 3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride is essential for proper handling, storage, and application in chemical processes. These properties, compiled from various sources, are presented in Table 2.

Table 2: Physical Properties of 3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride

PropertyValue
Physical StateSolid
Melting Point27-29°C
Boiling Point300.5±42.0°C at 760 mmHg
Flash Point135.6±27.9°C
Density1.5±0.1 g/cm³
Polarizability19.8±0.5 10⁻²⁴cm³
Vapor Pressure0.0±0.6 mmHg at 25°C

The relatively low melting point of this compound indicates that it might exist as a liquid at or slightly above room temperature. Its high boiling point suggests strong intermolecular forces, likely due to the polar nature of the sulfonyl chloride group and the halogen substituents on the benzene ring. These physical properties influence its stability, reactivity, and handling requirements in laboratory and industrial settings.

Structural Characteristics

The structure of 3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride features a benzene ring with four substituents: a methyl group at position 2, a chlorine atom at position 3, a fluorine atom at position 5, and a sulfonyl chloride group at position 1. This specific arrangement of substituents creates a unique electronic environment around the benzene ring, influencing its reactivity and chemical behavior.

The methyl group at the ortho position relative to the sulfonyl chloride contributes electron density through inductive effects, while the halogen substituents (chlorine and fluorine) withdraw electron density through both inductive and resonance effects. This distribution of electron density has significant implications for the compound's reactivity, particularly in nucleophilic substitution and electrophilic aromatic substitution reactions. The sulfonyl chloride group, being highly electrophilic, is the primary site for nucleophilic attack in most reactions.

Synthesis and Production

Synthetic Routes

The synthesis of 3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride typically involves the chlorosulfonation of the corresponding benzene derivative. This process requires careful control of reaction conditions to achieve high yields and purity. The general synthetic approach follows established methodologies for the preparation of aromatic sulfonyl chlorides.

In a typical synthesis, the appropriately substituted toluene derivative (3-chloro-5-fluoro-toluene) is treated with chlorosulfonic acid (ClSO₃H) under controlled temperature conditions. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the chlorosulfonic acid acts as both the reagent and solvent. The position of the sulfonation is directed by the existing substituents on the benzene ring, with the methyl group typically directing the sulfonation to the ortho and para positions.

Given the presence of the methyl group at position 2 and the chlorine and fluorine atoms at positions 3 and 5, the sulfonation would preferentially occur at position 1 due to a combination of steric and electronic factors. Following the sulfonation, the reaction mixture is carefully worked up to isolate the desired sulfonyl chloride product.

Chemical Reactivity

General Reactivity

As a sulfonyl chloride, 3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride exhibits characteristic reactivity patterns. The sulfonyl chloride functional group is highly reactive towards nucleophiles, making it valuable for a variety of synthetic transformations. The compound should be handled with caution due to its irritant and corrosive properties.

The reactivity of the sulfonyl chloride group is primarily driven by the electrophilic nature of the sulfur atom, which is bonded to electron-withdrawing chlorine and oxygen atoms. This electron deficiency makes the sulfur atom susceptible to nucleophilic attack, leading to the displacement of the chloride ion. The presence of the methyl, chloro, and fluoro substituents on the benzene ring modulates this reactivity through electronic and steric effects.

Incompatibilities

Understanding chemical incompatibilities is essential for safe handling and storage of 3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride. The compound is incompatible with:

  • Bases - Reaction with bases can lead to hydrolysis of the sulfonyl chloride group

  • Oxidizing agents - May cause hazardous decomposition or violent reactions

  • Reducing agents - Can lead to undesired reduction of functional groups

  • Moisture and water - Exposure to moist air or water should be avoided as it can hydrolyze the sulfonyl chloride group

These incompatibilities highlight the need for proper storage and handling procedures to maintain the integrity of the compound and ensure safety in laboratory and industrial settings.

Applications

Role in Organic Synthesis

Sulfonyl chlorides like 3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride are versatile reagents in organic synthesis. They serve as important intermediates for the preparation of various sulfur-containing compounds, including sulfonamides, sulfonic esters, and sulfonates. The high reactivity of the sulfonyl chloride group towards nucleophiles makes it an excellent starting material for diverse synthetic transformations.

In particular, the compound can undergo nucleophilic substitution reactions with:

  • Amines to form sulfonamides

  • Alcohols to form sulfonic esters

  • Thiols to form thiosulfonates

  • Hydride reducing agents to form sulfones or sulfoxides

These transformations provide access to a wide range of sulfur-containing compounds with applications in medicinal chemistry, materials science, and other fields.

Pharmaceutical Applications

One of the most significant applications of 3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride is in the pharmaceutical industry. The compound can be used as an intermediate in the synthesis of sulfonamide drugs, which represent an important class of pharmaceuticals with antibacterial, diuretic, antidiabetic, and other therapeutic properties .

The specific substitution pattern on the benzene ring (methyl, chloro, and fluoro groups) can impart distinct pharmacological properties to the resulting sulfonamides. These substituents can influence factors such as lipophilicity, metabolic stability, and receptor binding affinity, which are crucial determinants of drug efficacy and safety.

Additionally, 3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride can serve as a pharmaceutical impurity, necessitating its identification and quantification in quality control processes for certain pharmaceutical products .

ParameterClassification/Value
Hazard CodeXi (Irritant)
Risk Statements34
Safety Statements26-36/37/39
RIDADR3261
Safety WarningH303 - May be harmful if swallowed
H313 - May be harmful in contact with skin
H333 - May be harmful if inhaled

Related Compounds

Sulfonamide Derivatives

The primary derivative of 3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride is 3-Chloro-5-fluoro-2-methylbenzenesulfonamide (CAS No. 306937-31-5), which is formed by the reaction of the sulfonyl chloride with ammonia or ammonium hydroxide .

Table 4: Comparison of Sulfonyl Chloride and its Sulfonamide Derivative

Property3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride3-Chloro-5-fluoro-2-methylbenzenesulfonamide
CAS Number306937-30-4306937-31-5
Molecular FormulaC7H5Cl2FO2SC7H7ClFNO2S
Molecular Weight243.08 g/mol223.65 g/mol
Functional GroupSulfonyl chloride (-SO2Cl)Sulfonamide (-SO2NH2)

The sulfonamide derivative generally exhibits lower reactivity and higher stability compared to the parent sulfonyl chloride. This reduced reactivity makes sulfonamides suitable for applications where stability is required, such as in pharmaceutical compounds. The structural features of the benzene ring, including the methyl, chloro, and fluoro substituents, are preserved in the transformation from sulfonyl chloride to sulfonamide, maintaining the unique electronic and steric properties imparted by these groups.

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